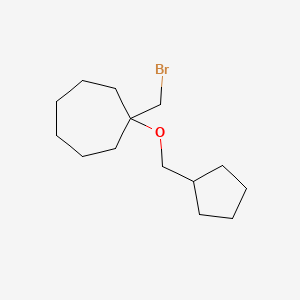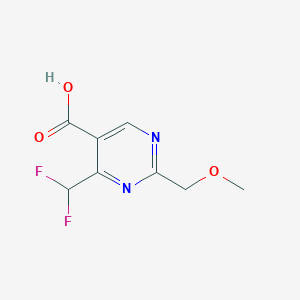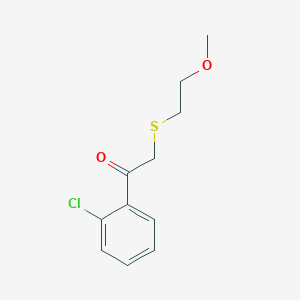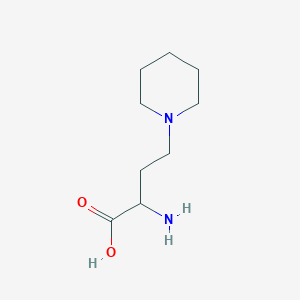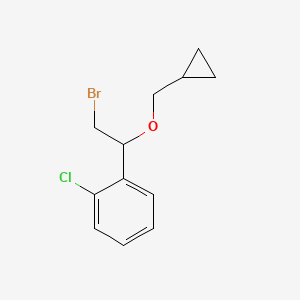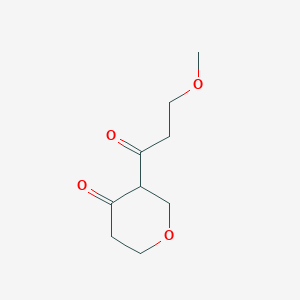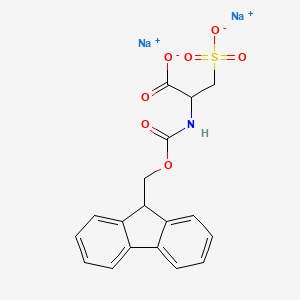
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a chemical compound with the molecular formula C18H15NNa2O7S2. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a sulfonate group, and a propanoate backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino group of the propanoate backbone. The sulfonate group is introduced through a sulfonation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The Fmoc group can be removed through a base-catalyzed reaction, allowing for further functionalization of the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc removal. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective deprotection and functionalization of amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups in proteins and peptides, facilitating the study of protein structure and function. The sulfonate group enhances the compound’s solubility and stability, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate can be compared to other similar compounds, such as:
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoate: Similar structure but with different functional groups.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatobutanoate: Similar structure but with a different backbone length.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopentanoate: Similar structure but with a different backbone length.
The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which confer distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C18H15NNa2O7S |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
YVJDMFNWKCNZAT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


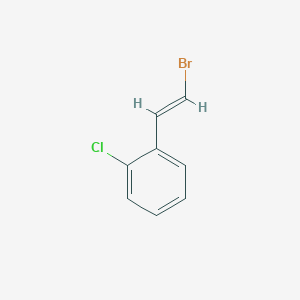

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)

